molecular formula C18H34O2 B122635 Oleic Acid-d17 CAS No. 223487-44-3

Oleic Acid-d17

Cat. No. B122635
CAS RN: 223487-44-3
M. Wt: 299.6 g/mol
InChI Key: ZQPPMHVWECSIRJ-DUGYPAGXSA-N
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Description

Oleic acid is a monounsaturated fatty acid that is widely present in nature, particularly in various food products and as a component of the lipid structure in biological membranes. It is characterized by an 18-carbon chain with one cis double bond, which is responsible for its unique properties and its ability to transition to different phases under varying conditions . Oleic acid is not only a significant dietary component but also plays a crucial role in various biological processes, including the modulation of membrane structure and metabolic pathways .

Synthesis Analysis

The synthesis of oleic acid and its derivatives has been a subject of interest due to its pharmacological potential and industrial applications. Oleanolic acid, a pentacyclic triterpenoid compound, is biosynthetically related to oleic acid and has been studied for its hepatoprotective and anticancer activities. The biosynthesis of oleanolic acid has been elucidated, paving the way for the commercialization of oleanolic acid-derived drugs . Additionally, oleic acid has been used as a benign Brønsted acidic catalyst for the synthesis of various densely substituted indole derivatives, demonstrating its versatility in chemical transformations .

Molecular Structure Analysis

The molecular structure of oleic acid is characterized by its 18-carbon chain and a cis double bond. This structure has been extensively studied using various spectroscopic techniques, including infrared and Raman spectroscopy, supported by quantum mechanical calculations. The equilibrium geometry and vibrational frequencies have been characterized, providing a comprehensive understanding of the molecular vibrations of oleic acid . The presence of the double bond is also crucial for the transition to a high-pressure phase, which has been observed under specific conditions .

Chemical Reactions Analysis

Oleic acid undergoes various chemical reactions, including ozonolysis, which results in a complex mixture of reaction products such as nonanal, nonanoic acid, and azelaic acid. These products can further react to form oligomeric molecules with molecular weights of up to 1000 Daltons. The structures of these oligomers have been elucidated, revealing a mixture of alpha-acyloxyalkyl hydroperoxides, secondary ozonides, and cyclic diperoxides . Oleic acid also plays a role in the synthesis and assembly of perovskite nanocuboid two-dimensional arrays, where it acts as a surfactant .

Physical and Chemical Properties Analysis

The physical and chemical properties of oleic acid are influenced by its molecular structure. Its cis double bond imparts a kink in the molecule, which significantly affects the behavior of lipid membranes. Oleic acid has been shown to induce concentration-dependent alterations in the lamellar-to-hexagonal transition temperature of phosphatidylethanolamine membranes and regulate the dimensions of the hexagonal lattice . Furthermore, oleic acid's effects on cellular metabolism have been studied, showing that it can block EGF-induced calcium release without altering the uptake of metabolic substrates . In anaerobic conditions, oleic acid can be degraded to shorter-chain fatty acids, which are ultimately converted to methane, highlighting its role in biological degradation processes .

Scientific Research Applications

1. Synthesis and Nuclear Magnetic Resonance Studies

Oleic acid and its derivatives, including deuterated forms like Oleic Acid-d17, are crucial in cellular membrane structure and function. They are increasingly sought for nuclear magnetic resonance (NMR), infrared, mass spectroscopy, and neutron scattering studies. A study by Darwish et al. (2013) details the large-scale synthesis of highly deuterated oleic acid, underscoring its importance in scientific research.

2. Gas Chromatography and Pharmaceutical Analysis

Oleic acid is widely used in pharmaceuticals, and its quantitative analysis is essential. Zhang, Wang, & Liu (2015) developed a gas chromatography method for direct quantitative analysis of oleic acid and related fatty acids, highlighting its significance in pharmaceutical excipient analysis.

3. Microbial Metabolism and Poly-3-Hydroxybutyrate Production

In the realm of microbiology, oleic acid plays a role in bacterial growth and metabolite production. Lo et al. (2005) observed that oleic acid enhances poly-3-hydroxybutyrate production in certain bacterial strains, indicating its potential in biotechnological applications.

Mechanism of Action

Target of Action

Oleic Acid-d17, a deuterium-labeled form of Oleic Acid , primarily targets Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes .

Mode of Action

This compound interacts with its target, Na+/K+ ATPase, by acting as an activator . This interaction enhances the enzyme’s activity, promoting the exchange of sodium and potassium ions across the cell membrane .

Biochemical Pathways

This compound influences several biochemical pathways. It upregulates the expression of genes involved in fatty acid oxidation (FAO) via the deacetylation of PGC1α, a process facilitated by the PKA-dependent activation of the SIRT1-PGC1α complex . This leads to enhanced FAO, contributing to energy production and lipid metabolism .

Pharmacokinetics

Deuterium substitution in drug molecules, like in this compound, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The activation of Na+/K+ ATPase by this compound impacts various cellular processes. For instance, it inhibits collagen-stimulated platelet aggregation and fMLF-induced neutrophil aggregation and degranulation . Additionally, it induces the release of intracellular calcium in human platelets . In vivo, this compound increases the production of inflammatory mediators such as TNF-α, IL-8, IL-6, and IL-1β, and promotes neutrophil accumulation and cell death .

Safety and Hazards

Oleic Acid-d17 may be harmful by inhalation, ingestion, or skin absorption . It may cause drowsiness or dizziness . It may cause skin or respiratory system irritation . Repeated exposure may cause skin dryness or cracking .

Future Directions

Oleic Acid-d17 is intended for use as an internal standard for the quantification of oleic acid by GC- or LC-MS . As our understanding of its properties and mechanisms of action continues to grow, it may find new applications in the future .

Biochemical Analysis

Biochemical Properties

Oleic Acid-d17 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is stearoyl-CoA desaturase, which converts stearic acid to oleic acid. This interaction is crucial for maintaining the balance of saturated and unsaturated fatty acids in the body. Additionally, this compound is involved in the regulation of low-density lipoprotein (LDL) receptors, influencing cholesterol metabolism .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to increase the number of lipid droplets in cells, which are essential for storing and metabolizing fats. It also protects cellular membranes from oxidative damage, thereby enhancing cell viability and longevity . Furthermore, this compound can regulate the expression of genes involved in fatty acid oxidation and inflammation, impacting overall cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. This compound also modulates the activity of enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are involved in fatty acid synthesis and degradation . Additionally, it influences the deacetylation of PGC1α by PKA-dependent activation of the SIRT1-PGC1α complex, promoting fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, this compound has been observed to maintain its protective effects on cellular membranes for extended periods, but its efficacy may decrease over time due to degradation . Long-term studies have also indicated that this compound can influence cellular metabolism and gene expression over prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on lipid metabolism and inflammation. At higher doses, this compound can exhibit toxic or adverse effects, such as inducing oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid oxidation and synthesis. It interacts with enzymes such as stearoyl-CoA desaturase and acetyl-CoA carboxylase, which play crucial roles in these pathways. This compound also affects metabolic flux by regulating the levels of key metabolites, such as acetyl-CoA and malonyl-CoA . These interactions are essential for maintaining energy balance and lipid homeostasis in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as fatty acid-binding proteins (FABPs), which facilitate its movement across cellular membranes. This compound can also accumulate in specific cellular compartments, such as lipid droplets and mitochondria, where it exerts its metabolic effects .

Subcellular Localization

This compound is localized in several subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its activity and function can be influenced by its localization. For example, in the endoplasmic reticulum, this compound is involved in the synthesis of phospholipids and triglycerides. In mitochondria, it plays a role in fatty acid oxidation and energy production . Targeting signals and post-translational modifications can direct this compound to specific compartments, enhancing its functional specificity .

properties

IUPAC Name

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPMHVWECSIRJ-DUGYPAGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616430
Record name (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223487-44-3
Record name (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Oleic Acid-d17 used in the research paper instead of regular Oleic Acid?

A1: this compound is a deuterated form of Oleic Acid, meaning it has a slightly different mass due to the presence of heavier hydrogen isotopes (deuterium). This mass difference allows it to be easily distinguishable from naturally occurring Oleic Acid when analyzed using mass spectrometry. In the research paper, this compound serves as an internal standard []. Internal standards are crucial in quantitative analytical chemistry, especially in techniques like LC-MS/MS []. They are added to samples, calibrators, and controls at a known concentration to correct for variations during sample preparation and instrument response. By comparing the signal of the target compound (Oleic Acid in this case) to the signal of the internal standard (this compound), researchers can achieve more accurate and reliable quantification of Oleic Acid in serum samples.

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